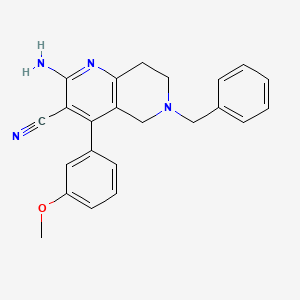

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like its acidity or basicity.Wissenschaftliche Forschungsanwendungen

Antitumor Mechanisms

Research on β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties highlights their synthesis and antitumor mechanisms. These compounds, designed and synthesized through microwave-assisted reactions, exhibited significant cytotoxicity against various human cancer cell lines, including MDA-MB-231, A549, HeLa, MIA PaCa-2, 5,637, and Hep G2. The study found that these compounds could induce cell cycle arrest and apoptosis in cancer cells, making them potential leads for developing new anticancer therapies (Elgaafary et al., 2021).

Corrosion Inhibition

Another area of application is corrosion inhibition. Naphthyridine derivatives, such as 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds exhibit mixed-type inhibition, significantly reducing the corrosion rate of steel in acidic environments. This makes them valuable in industries where metal preservation is crucial (Ansari & Quraishi, 2015).

Fluorescence Quenching

The study on the fluorescence quenching of a highly fluorescent donor-π-acceptor (D-π-A)-π-donor (D) quinoline dye by silver nanoparticles and anionic surfactant showcases the interaction of similar compounds with nanoparticles. This research provides insights into the photophysical properties of these compounds, suggesting potential applications in sensing, imaging, and photovoltaic devices (Khan & Asiri, 2016).

Synthesis and Characterization

Research on the synthesis, characterization, and Density Functional Theory (DFT) study of 4H-benzo[h]chromene derivatives provides foundational knowledge on the structural and electronic properties of these compounds. Understanding these properties is essential for designing molecules with desired biological or chemical activities (Al‐Sehemi et al., 2012).

Antimicrobial Activity

A study on the green synthesis, spectrofluorometric characterization, and antibacterial activity of a heterocyclic compound from Chalcone demonstrated that similar naphthyridine derivatives possess significant antibacterial properties. This suggests that 2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile could have potential applications in developing new antimicrobial agents (Khan, 2017).

Safety And Hazards

This involves identifying any risks associated with handling the compound, including its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and behavior.

Eigenschaften

IUPAC Name |

2-amino-6-benzyl-4-(3-methoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-28-18-9-5-8-17(12-18)22-19(13-24)23(25)26-21-10-11-27(15-20(21)22)14-16-6-3-2-4-7-16/h2-9,12H,10-11,14-15H2,1H3,(H2,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWAODYEHUDNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=NC3=C2CN(CC3)CC4=CC=CC=C4)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)

![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681570.png)